Product packaging for Scabronine G(Cat. No.:)

Scabronine G

Cat. No.: B1251230
M. Wt: 330.4 g/mol
InChI Key: PDFVQJPCHCWDIY-YSGRDPCXSA-N
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Description

Scabronine G is a cyathane-type diterpenoid naturally isolated from the basidiomycete mushroom Sarcodon scabrosus . This compound is a non-peptidyl inducer of neurotrophic factor production, promoting the secretion of key factors such as Nerve Growth Factor (NGF) from astrocytoma cells in vitro . Its methyl ester derivative, this compound Methyl Ester (SG-ME), demonstrates enhanced potency and has been shown to activate the Protein Kinase C (PKC)-ζ pathway, leading to increased expression of Brain-Derived Neurotrophic Factor (BDNF) and phosphorylation of the transcription factor CREB . Preclinical research in animal models indicates that SG-ME can improve memory-related behavior, enhance hippocampal cell proliferation, and restore long-term potentiation (LTP) via the BDNF/CREB signaling pathway, revealing its potential for investigating cognitive function and neuroplasticity . Additional in vitro studies suggest this compound and related analogues also possess antibacterial and antifungal properties . As a specialized tool for neuroscience and microbiology research, this compound provides a valuable means to study neurotrophic mechanisms and cellular proliferation. This product is labeled "For Research Use Only" (RUO) . It is not intended for diagnostic or therapeutic applications in humans or animals, and must be used exclusively in controlled laboratory settings by qualified researchers .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O4 B1251230 Scabronine G

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

(3aS,5aR,10aR)-8-formyl-5a-methyl-6-oxo-1-propan-2-yl-3,4,5,7,10,10a-hexahydro-2H-cyclohepta[g]indene-3a-carboxylic acid

InChI

InChI=1S/C20H26O4/c1-12(2)14-6-7-20(18(23)24)9-8-19(3)15(17(14)20)5-4-13(11-21)10-16(19)22/h4,11-12,15H,5-10H2,1-3H3,(H,23,24)/t15-,19-,20+/m1/s1

InChI Key

PDFVQJPCHCWDIY-YSGRDPCXSA-N

Isomeric SMILES

CC(C)C1=C2[C@H]3CC=C(CC(=O)[C@@]3(CC[C@]2(CC1)C(=O)O)C)C=O

Canonical SMILES

CC(C)C1=C2C3CC=C(CC(=O)C3(CCC2(CC1)C(=O)O)C)C=O

Synonyms

scabronine G

Origin of Product

United States

Origin, Isolation, and Putative Biosynthetic Pathways of Scabronine G

Isolation from Basidiomycete Fungal Species (e.g., Sarcodon scabrosus)

Scabronine G was initially isolated from the fruiting bodies of the basidiomycete fungus Sarcodon scabrosus (L.: Fr.) Karst. tandfonline.comresearchgate.net. Sarcodon scabrosus, also known as the bitter mushroom due to its strong bitter taste, is a species widely distributed in Europe and North America pitt.edu. The isolation of this compound, along with other scabronines (A-F and H), from S. scabrosus has been reported by several research groups. researchgate.netpitt.edutandfonline.com. Early isolations involved the extraction of compounds from the fruiting bodies using solvents such as methanol (B129727) or ethanol (B145695) pitt.edutandfonline.com. Spectroscopic methods, including 2D-NMR, were crucial in determining the chemical structures of these isolated compounds tandfonline.com.

Sarcodon scabrosus is recognized as a significant source of cyathane diterpenoids, with a total of 33 cyathane diterpenoids, including scabronines A-H, identified from its metabolic profile tandfonline.com. The isolation of scabronines G and H as cyathane-type diterpenoids from the fruiting bodies of S. scabrosus was specifically reported, highlighting their presence in this fungal species tandfonline.comresearchgate.net.

Ecological and Phylogenetic Context of this compound-Producing Organisms

This compound-producing organisms, primarily Sarcodon scabrosus, belong to the family Bankeraceae within the order Thelephorales of the Fungi kingdom. The genus Sarcodon is known for producing a variety of secondary metabolites, with cyathane diterpenes being among the most abundant tandfonline.comnih.gov. While S. scabrosus is a primary source, other Sarcodon species, such as S. glaucopus and S. cyrneus, have also been identified as significant contributors to the diversity of cyathane diterpenoids found in this genus tandfonline.comnih.gov.

Cyathane diterpenoids, in general, are found exclusively in higher basidiomycetes (mushrooms), including genera like Cyathus, Hericium, and Sarcodon mdpi.comnih.govresearchgate.netacs.orgnih.gov. This suggests a phylogenetic link between the ability to produce these compounds and membership within certain lineages of basidiomycetes. The presence of cyathane diterpenoids in diverse basidiomycete families underscores the ecological role these metabolites might play, potentially in defense against bacteria or fungi, or in mediating interactions within their environment tandfonline.comcabidigitallibrary.org.

Theoretical Considerations of Cyathane Diterpenoid Biosynthesis

The biosynthesis of cyathane diterpenoids, including this compound, is understood to originate from the isoprenoid pathway, specifically from the precursor molecule geranylgeranyl diphosphate (B83284) (GGPP), a C20 compound mdpi.comnih.govescholarship.org. The formation of the characteristic 5-6-7 tricyclic core of cyathane diterpenoids involves a series of enzymatic cyclization and rearrangement reactions nih.govescholarship.org.

Proposed Enzymatic Catalysis and Cascade Reactions in this compound Formation

While the precise enzymatic steps leading specifically to this compound are still under investigation, the biosynthesis of the cyathane core is known to involve diterpene synthases (DTSs) and potentially other modifying enzymes like prenyltransferases (PT) mdpi.com. These enzymes catalyze the cyclization of GGPP, forming the complex ring system. Studies on other cyathane-producing fungi, such as Cyathus earlei, have utilized isotopic labeling experiments to deduce the cyclization patterns involved nih.gov. The formation of the tricyclic scaffold is thought to occur through a cascade cyclization process followed by rearrangements nih.gov.

For this compound, subsequent enzymatic modifications of the core cyathane structure are proposed to introduce the specific functional groups, such as hydroxyl and methoxy (B1213986) groups, and the carboxylic acid moiety that distinguish it from other cyathane diterpenoids escholarship.org. These modifications likely involve oxidative enzymes, methyltransferases, and other tailoring enzymes. Theoretical considerations suggest that the specific oxidation pattern and stereochemistry observed in this compound arise from a defined sequence of enzymatic reactions acting on common cyathane precursors .

Identification of Biosynthetic Precursors and Intermediates

The primary biosynthetic precursor for all cyathane diterpenoids is geranylgeranyl diphosphate (GGPP) mdpi.comnih.govescholarship.org. Following the initial cyclization of GGPP, various intermediate cyathane structures are formed. While specific intermediates directly on the pathway to this compound have not been explicitly detailed in the provided search results, studies on other cyathane diterpenoids from Sarcodon and related fungi provide insights. For instance, allocyathin B2 has been suggested as a potential precursor or a closely related intermediate in the biosynthesis of certain scabronines, based on shared stereochemical features .

Advanced Structural Characterization and Stereochemical Insights into Scabronine G

Comprehensive Analysis of the Tricyclic Cyathane Carbon Skeleton

The defining structural feature of Scabronine G, like other members of its class, is the cyathane skeleton. This framework consists of three angularly fused rings: a five-membered ring, a six-membered ring, and a seven-membered ring. researchgate.nettandfonline.comnih.govmdpi.comtandfonline.comsciengine.com This 5-6-7 tricyclic core is derived biosynthetically from the cyclization of geranylgeranyl diphosphate (B83284). researchgate.net The cyathane skeleton typically includes two all-carbon quaternary stereocenters located at the ring junctions, often displaying an anti relative stereochemical relationship. researchgate.netnih.gov this compound possesses this characteristic 5-6-7 fused tricarbocyclic core. researchgate.nettandfonline.comnih.govmdpi.comtandfonline.comsciengine.com

Elucidation of this compound's Absolute and Relative Stereochemistry

Determining the stereochemistry of complex natural products like this compound is a critical step in their characterization. Relative stereochemistry defines the spatial relationship between different stereocenters within a molecule, while absolute stereochemistry assigns a specific configuration (R or S) to each chiral center. columbia.edusoton.ac.uk

Spectroscopic methods, particularly NMR techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy), are vital for establishing relative stereochemistry by identifying protons that are spatially close to each other. researchgate.netcolumbia.edu For this compound, 2D-NMR experiments, including ROESY, have been instrumental in deducing its relative configuration. researchgate.net

The determination of absolute stereochemistry often requires additional techniques. X-ray crystallography is considered a definitive method for establishing absolute configuration, provided that suitable single crystals of the compound or a derivative can be obtained. columbia.edusoton.ac.uktandfonline.commdpi.comnih.govwikipedia.orglibretexts.orgyorku.ca For some cyathane diterpenoids, including related sarcodonins, X-ray diffraction analysis of a derivative has been used to ascertain the absolute configuration. tandfonline.com While direct X-ray crystallographic data specifically for this compound is not extensively detailed in the provided snippets, the success in determining the absolute configuration of related compounds and synthetic intermediates using this method highlights its importance in this class of molecules. nih.govtandfonline.comacs.orgresearchgate.net

Synthetic efforts towards this compound have also contributed significantly to confirming its stereochemistry. Total synthesis approaches often involve the stereoselective construction of the molecule, and the successful synthesis of an enantiomerically pure form, often guided by spectroscopic data and comparisons with the natural product, provides strong evidence for the assigned absolute configuration. mdpi.comacs.orgresearchgate.netpitt.educaltech.educore.ac.ukclockss.orgpsu.edursc.org The enantioselective total synthesis of (-)-Scabronine G has been reported, utilizing strategies that control the formation of multiple stereocenters within the tricyclic core. mdpi.comresearchgate.netpitt.educlockss.orgrsc.org

Scabronine H, an epimer of this compound, shares the same planar structure but differs in stereochemistry, specifically at the C11 position. tandfonline.comtandfonline.comsciengine.com This epimeric relationship further underscores the importance of precise stereochemical analysis in this compound family.

Structural Features and Topographical Elements Critical for Biological Engagement

The biological activities of this compound, such as its ability to stimulate NGF synthesis and its antibacterial properties, are intimately linked to its specific structural features and their spatial arrangement. tandfonline.comnih.govmdpi.comtandfonline.comnih.gov While a comprehensive structure-activity relationship (SAR) specifically for this compound is an ongoing area of research, comparisons with related cyathane diterpenoids and studies on this compound methyl ester (SG-ME) offer insights. nih.govbu.edu

The tricyclic cyathane core provides a rigid scaffold that presents functional groups in a specific three-dimensional orientation. The presence and position of various substituents on this core, such as hydroxyl groups, carbonyls, and alkyl chains, contribute to the molecule's interaction with biological targets. For instance, the C17 carboxyl group is a feature that distinguishes the scabronines from other cyathanes. nih.gov

Studies on this compound methyl ester (SG-ME) have shown enhanced potency in inducing NGF and BDNF secretion compared to this compound. nih.gov This suggests that the modification of the carboxyl group to a methyl ester can influence the compound's lipophilicity and its interaction with biological pathways, such as the PKC-ζ/NF-κB/BDNF/TrkB/CREB signaling pathway. nih.govnih.gov While this compound primarily targets PKC-ζ, SG-ME activates a broader pathway. These findings highlight that even subtle structural differences can lead to variations in biological activity and mechanistic pathways.

Strategies and Methodologies in the Chemical Synthesis of Scabronine G and Analogues

Semisynthetic Approaches for Scabronine G Derivatives

Semisynthetic approaches for this compound derivatives typically involve modifying the naturally isolated compound or closely related analogues to produce new structures. While the provided search results primarily focus on total synthesis, one mention indicates that SG-ME (this compound methyl ester) is a derivative of this compound researchgate.net. Another study mentions the preparation of 19-O-benzoyl derivatives of sarcodonin (B1194933) G by semisynthesis researchgate.net. Although direct detailed examples of semisynthesis from this compound are not extensively detailed in the provided snippets, the concept involves using a naturally occurring scaffold as a starting point for chemical modifications to explore structure-activity relationships or improve properties. Semisynthetic derivatives of other natural products, such as pentacyclic triterpenes and benzimidazole, are discussed in the context of improving therapeutic potential and exploring biological activities. mdpi.commdpi.com This suggests that similar strategies could be applied to this compound, although specific reactions are not provided in the search results.

Enantioselective Total Synthesis of this compound

The enantioselective total synthesis of (-)-scabronine G has been a significant achievement in natural product synthesis. Several research groups have reported successful routes, highlighting different key strategies for constructing the complex tricyclic framework. acs.orgacs.orgnih.govnih.govacs.orgclockss.org

Retrosynthetic Disconnections and Advanced Intermediate Design

Retrosynthetic analysis of (-)-scabronine G involves dissecting the molecule into simpler, readily available precursors. One approach envisioned the formation of the seven-membered ring via a Prins cyclization of a suitable aldehyde intermediate. acs.org Another strategy involved viewing this compound as an annulated, one-carbon ring-expanded version of the (-)-Wieland–Miescher ketone. nih.gov

Advanced intermediate design focuses on creating complex molecular fragments that can be coupled or cyclized in later steps to form the final product. In the synthesis involving a Prins cyclization, a acs.orgacs.org-bicyclic intermediate containing the necessary functional groups for the subsequent seven-membered ring formation was a key design element. thieme-connect.com For the synthesis utilizing an oxidative dearomatization/inverse-electron-demand Diels-Alder cascade, the design centered around an intermediate that could undergo this specific cascade reaction to build the core structure stereoselectively. nih.gov

Development of Key Ring-Forming Methodologies

The construction of the 5-6-7 tricyclic core of this compound has necessitated the development and application of specific ring-forming methodologies to achieve the desired connectivity and stereochemistry.

Intramolecular Michael addition has been employed in the synthesis of the this compound core, particularly in the construction of the 5-6 ring system. One enantioselective total synthesis utilized a diastereoselective intramolecular double Michael reaction as a key step to build the 5-6 ring system containing two quaternary carbon centers. acs.orgacs.orgacs.orgnih.govscilit.com This strategy effectively sets the stereochemistry of these crucial centers early in the synthesis. While described as a double Michael addition by the authors, this transformation has been noted to have the same connectivity as an intramolecular Diels-Alder cycloaddition in setting the absolute configuration of the two quaternary centers on the cyclohexane (B81311) ring. organic-chemistry.org

The Prins cyclization has proven to be a valuable method for constructing the seven-membered ring of this compound. One total synthesis strategy involved forming the seven-membered ring via a Prins cyclization of an ε,ζ-unsaturated aldehyde intermediate. acs.orgthieme-connect.com This intramolecular cyclization, promoted by a strong Lewis acid, proceeded in a 7-endo-trig fashion to yield the seven-membered ring system. thieme-connect.com The presence of a tert-butyldiphenylsilyl group was found to be essential for this reaction to occur efficiently. thieme-connect.com

A highly efficient and stereoselective approach to the synthesis of (-)-scabronine G, along with other scabronines, has been achieved through an oxidative dearomatization/inverse electron demand Diels-Alder reaction cascade. nih.govnih.govcapes.gov.br This cascade involves the oxidation of an aromatic precursor, followed by an intramolecular inverse-electron-demand Diels-Alder reaction to construct the desired ring system with high stereocontrol. nih.govmolaid.com This methodology has been successfully applied for the enantioselective total syntheses of several scabronine analogues. nih.govcapes.gov.br

Here is a summary of key synthetic strategies:

StrategyKey Transformation(s)Ring System(s) ConstructedReference(s)
Enantioselective Total Synthesis (Kanoh, Iwabuchi et al.)Intramolecular Double Michael Addition, Prins Cyclization5-6 and 7-membered rings acs.orgacs.orgacs.orgnih.govscilit.com
Enantioselective Total Synthesis (Nakada et al.)Oxidative Dearomatization/Inverse-Electron-Demand Diels-Alder Cascade5-6-7 tricyclic core nih.govnih.govcapes.gov.br
Total Synthesis (Danishefsky et al.)Nazarov reaction, potentially other steps (details not fully in snippets)5-membered ring nih.gov
Application of Wieland-Miescher Ketone as a Chiral Pool Starting Material

The Wieland-Miescher ketone (WM ketone) has served as a valuable chiral pool starting material in the enantioselective total synthesis of (-)-Scabronine G. thieme-connect.comnih.govthieme-connect.comacs.org This approach leverages the established stereochemistry of the WM ketone to control the stereocenters in the growing this compound molecule. One reported synthesis viewed this compound as an annulated and one-carbon ring-expanded version of the (-)-Wieland-Miescher ketone. nih.govacs.org

A synthetic route starting from the protected WM ketone involved a sequence of transformations, including kinetic enolate trapping and palladium-catalyzed carbonylation, to construct a dieneone intermediate. nih.gov Subsequently, a Lewis acid-promoted Nazarov reaction was employed to form the five-membered A-ring of the tricyclic system, yielding a tetracyclic product as a single olefin isomer. nih.govpsu.edu This highlights the strategic use of the WM ketone's inherent chirality and reactivity in the early stages of the synthesis to establish key structural elements and stereochemistry.

Strategic Use of Ynone Intermediates in this compound Synthesis

Ynone intermediates have also played a strategic role in the synthesis of this compound. rsc.org The unique reactivity of the α,β-acetylenic ketone functionality in ynones makes them versatile building blocks for constructing complex molecular architectures. rsc.orgd-nb.info

One synthetic approach utilizing a ynone intermediate involved its Noyori reduction to yield a corresponding alcohol. rsc.org This alcohol was then converted into a phosphate (B84403), which upon reaction with isopropylmagnesium chloride and CuCN·2LiCl quantitatively afforded a chiral allene (B1206475). rsc.org Further transformations of this allene, including oxidation and ring-closing metathesis, ultimately led to the synthesis of (-)-Scabronine G. rsc.org This demonstrates how the incorporation and manipulation of ynone moieties can facilitate the construction of specific carbon frameworks and functionalities required for the this compound structure.

Comparative Analysis of Divergent Synthetic Routes and Their Efficiencies

The development of multiple synthetic routes to this compound allows for a comparative analysis of their strategies, efficiencies, and advantages. Different research groups have employed diverse key reactions and sequences to assemble the complex tricyclic core and introduce the necessary functional groups. acs.orgnih.govclockss.orgnih.govcapes.gov.brthieme-connect.comresearchgate.net

One reported synthesis from the (-)-Wieland-Miescher ketone was described as concise and efficient, making elegant use of classical chemistry and exploiting substrate control. thieme-connect.comthieme-connect.comacs.org This route involved a two-step carbocyclic ring expansion as a key transformation. thieme-connect.comthieme-connect.com

Another enantioselective total synthesis featured a highly stereoselective oxidative dearomatization/intramolecular inverse-electron-demand Diels-Alder reaction cascade. nih.govcapes.gov.br This cascade approach allowed for the efficient construction of multiple rings and stereocenters in a single sequence.

A different strategy involved an enantioselective total synthesis utilizing a diastereoselective intramolecular double Michael reaction and Prins cyclization to construct the 5-6 ring system and the seven-membered ring, respectively. acs.org

Synthetic Accessibility for Analogues and Congeners of the Scabronine Series

The synthetic efforts towards this compound have also paved the way for the synthesis of its analogues and congeners. acs.orgclockss.orgacs.orgcore.ac.uk The methodologies developed for constructing the core cyathane skeleton and introducing the key functional groups can often be adapted and modified to synthesize related compounds within the scabronine family and other cyathane diterpenoids. acs.orgnih.govclockss.orgcapes.gov.brresearchgate.net

The ability to synthesize analogues is crucial for structure-activity relationship (SAR) studies, which aim to understand how structural modifications influence biological activity. acs.orgclockss.orgacs.org For example, the synthesis of this compound methyl ester, which showed more potent activity than this compound in inducing neurotrophic factor production, was also achieved. nih.govacs.org This highlights how synthetic accessibility allows for the exploration of derivatives with potentially enhanced properties.

Furthermore, the development of versatile synthetic intermediates and strategies, such as the use of enantiopure intermediates from the synthesis of this compound, can facilitate the divergent synthesis of other scabronines like Scabronine D. clockss.org This demonstrates the power of a well-designed synthetic route to provide access to multiple members of the natural product family, enabling broader biological evaluation and SAR investigations. The process of "Diverted Total Synthesis" (DTS) involves synthesizing the natural product and then "editing" it to produce congeners with potentially improved properties. columbia.edu

Table 1: Key Synthetic Strategies for this compound and Analogues

Strategy / Key IntermediateNotable FeaturesRelevant Citations
Wieland-Miescher Ketone ApproachLeverages established chirality, involves ring expansion and Nazarov cyclization. thieme-connect.comnih.govnih.govthieme-connect.comacs.orgpsu.edu
Ynone Intermediate ApproachUtilizes reactivity of α,β-acetylenic ketones, involves Noyori reduction and allene formation. rsc.org
Oxidative Dearomatization/Diels-Alder CascadeHighly stereoselective, efficient construction of multiple rings/stereocenters. nih.govcapes.gov.br
Intramolecular Double Michael/Prins CyclizationConstructs 5-6 and 7-membered rings. acs.org

Table 2: Examples of Synthesized Scabronine Analogues/Congeners

CompoundNotesRelevant Citations
This compound methyl esterMore potent inducer of neurotrophic factors than this compound. nih.govacs.org
Scabronine DSynthesis achieved using intermediate from this compound/A synthesis. clockss.org
Scabronine ATotal synthesis reported, involves oxa-Michael/acetalization cascade. nih.govcapes.gov.br
Episcabronine ATotal synthesis reported, involves stereoselective cascade. nih.govcapes.gov.br

Mechanistic Investigations of Scabronine G S Biological Activities at the Molecular and Cellular Levels

Neurotrophic Effects and Associated Cellular Signaling Pathways

Scabronine G and its methyl ester derivative (SG-ME) have demonstrated notable neurotrophic effects, influencing cellular processes critical for neuronal health and function. These effects are mediated through interactions with specific cellular signaling pathways.

Induction of Neurotrophic Factor Secretion (e.g., NGF, IL-6) in Human Astrocytoma Cells (e.g., 1321N1)

This compound and its methyl ester, SG-ME, have been shown to enhance the secretion of neurotrophic factors, specifically nerve growth factor (NGF) and interleukin-6 (IL-6), from human astrocytoma 1321N1 cells. nih.govcreopharm.com.uagoogle.com This induction of neurotrophic factor secretion is considered a key mechanism underlying the potential neurotrophic effects of these compounds. nih.govcreopharm.com.ua Studies have indicated that SG-ME is more potent than the non-methyl ester form of this compound in enhancing neurotrophic factor secretion from 1321N1 cells. nih.govnih.gov

Data on Neurotrophic Factor Secretion by Scabronines in 1321N1 Cells:

CompoundEffect on NGF Secretion in 1321N1 CellsEffect on IL-6 Secretion in 1321N1 CellsRelative Potency (vs this compound)Source
This compoundEnhancedNot explicitly mentioned in snippetsBaseline nih.gov
This compound-MEEnhancedEnhancedGreater nih.govnih.gov
Scabronine AEnhancedNot explicitly mentioned in snippetsLess potent than SG-ME creopharm.com.uanih.gov
Cyrneines A and BPromoted NGF production (weaker effect)Not explicitly mentioned in snippetsWeaker than SG-ME creopharm.com.ua

Promotion of Neurite Outgrowth and Neuronal Differentiation in Model Cell Lines (e.g., PC-12)

This compound has been reported to promote the differentiation of PC-12 cells, a commonly used model for neuronal differentiation. nih.govresearchgate.net This effect is observed when PC-12 cells are cultured with conditioned medium from 1321N1 astrocytoma cells that have been incubated with scabronines. nih.govnih.gov The methyl ester derivative, SG-ME, has also been shown to cause dramatic neuronal differentiation of PC-12 cells via conditioned medium from 1321N1 cells. nih.gov While scabronines A and G increased NGF mRNA expression and secretion, the amount of NGF released alone was insufficient to cause the observed differentiation, suggesting the involvement of other factors secreted by 1321N1 cells in response to scabronines. nih.gov

Modulation of Protein Kinase C (PKC) Isoforms, Specifically PKC-zeta Activation

A key mechanism identified for the effects of this compound, particularly SG-ME, is the activation of protein kinase C (PKC), specifically the PKC-zeta (PKC-ζ) isoform. nih.govfrontiersin.orgnih.gov SG-ME has been shown to translocate PKC-ζ to membranes in both intact cells and under cell-free conditions, and it also increased the activity of recombinant PKC-ζ. nih.gov While SG-ME activated PKC, it did not enhance the activities of conventional or novel types of PKCs. nih.gov Inhibition of PKC with GF109203X reversed the effects of SG-ME on carbachol-induced inositol (B14025) phosphate (B84403) accumulation and inhibited SG-ME-induced mRNA expression of NGF and IL-6, as well as the differentiation of PC-12 cells. nih.gov

Role of Nuclear Factor-kappaB (NF-κB) Translocation and Transcriptional Activity

Nuclear Factor-kappa B (NF-κB) plays a role downstream of PKC-ζ in the signaling pathway activated by SG-ME. nih.gov SG-ME has been shown to translocate NF-κB to the nucleus and enhance its transcriptional activity. nih.gov Furthermore, SG-ME caused a concentration-dependent degradation of the inhibitor of NF-κB (IκB), an effect that was inhibited by GF109203X, a PKC inhibitor, suggesting that NF-κB activation is mediated through PKC. nih.gov Research suggests that the cell proliferation promoted by SG-ME may occur via the PKC-ζ/NF-κB/BDNF/TrkB/CREB signaling pathway. nih.govfrontiersin.orgresearchgate.net

Activation of the BDNF-CREB Pathway and its Downstream Effectors (e.g., TrkB, MAPK, PKA, PI3K, CaMKII)

This compound methyl ester (SG-ME) has been found to activate the brain-derived neurotrophic factor (BDNF)-CREB pathway. nih.govfrontiersin.orgnih.gov This pathway is crucial for neurosurvival, synaptic plasticity, and memory. nih.gov SG-ME enhances BDNF and phosphorylated CREB (p-CREB) levels. frontiersin.orgnih.gov The effects of SG-ME on memory improvement and cell proliferation are mediated via the activation of this pathway in neurons. frontiersin.orgnih.gov The BDNF-CREB pathway involves several downstream effectors. BDNF acts via its receptor, tyrosine kinase B (TrkB), activating pathways such as the mitogen-activated protein kinase (MAPK), protein kinase A (PKA), phosphoinositide 3-kinase (PI3K), and Ca2+/calmodulin-dependent protein kinase II (CaMKII) pathways, which promote the phosphorylation of CREB. nih.govfrontiersin.orgnih.gov Inhibition of TrkB, MEK (part of the MAPK pathway), PKA, PI3K, or CaMKII attenuated the effects of SG-ME, indicating their involvement in the signaling cascade. frontiersin.orgnih.gov

Summary of BDNF-CREB Pathway Activation by SG-ME:

ComponentEffect of SG-ME TreatmentRole in PathwayInhibition Effect on SG-ME ActivitySource
BDNFEnhanced levelsNeurotrophic factorAttenuates SG-ME effects frontiersin.orgnih.gov
TrkBActivated (implied)BDNF receptorAttenuates SG-ME effects frontiersin.orgnih.govnih.gov
CREBEnhanced phosphorylationTranscription factorDownstream of BDNF/TrkB frontiersin.orgnih.gov
MAPKActivated (implied)Signaling cascade downstream of TrkBAttenuates SG-ME effects (via MEK) nih.govfrontiersin.orgnih.gov
PKAInvolvedSignaling cascade downstream of BDNF/TrkB/cAMPAttenuates SG-ME effects frontiersin.org
PI3KActivated (implied)Signaling cascade downstream of TrkBAttenuates SG-ME effects nih.govfrontiersin.orgnih.gov
CaMKIIActivated (implied)Signaling cascade downstream of BDNF/TrkB/CalciumAttenuates SG-ME effects nih.govfrontiersin.orgnih.gov

Regulation of mRNA Expression of Neurotrophic Factors

This compound and its methyl ester have been shown to increase the mRNA expression of neurotrophic factors like NGF and IL-6 in 1321N1 human astrocytoma cells. nih.govnih.govms-editions.cl This enhancement of mRNA expression precedes or occurs concurrently with the increased secretion of these factors, indicating that scabronines influence neurotrophic factor production at the transcriptional level. nih.govnih.gov Inhibition of PKC with GF109203X inhibited the SG-ME-induced mRNA expressions of both NGF and IL-6, further linking PKC activation to the transcriptional regulation of these neurotrophic factors. nih.gov Preliminary experiments also indicated that the gene expression of BDNF was significantly increased by SG-ME in 1321N1 cells. nih.govnih.gov

Antimicrobial Research Focus

Research into this compound has highlighted its potential as an antimicrobial agent, demonstrating activity against various bacterial and fungal species in in vitro settings. tandfonline.comsciengine.comresearchgate.netscielo.org.mx

In Vitro Antibacterial Activity Against Specific Bacterial Species (e.g., S. aureus, E. coli)

Studies have evaluated the in vitro antibacterial activity of this compound against a panel of bacteria, including Staphylococcus aureus and Escherichia coli. Both Gram-positive (S. aureus, Bacillus thuringiensis, Bacillus megaterium, and Bacillus subtilis) and Gram-negative (E. coli) bacteria have been tested. tandfonline.comsciengine.comresearchgate.net At concentrations of 1 mg/ml and 100 µg/ml, this compound demonstrated significant activity against the tested bacteria. tandfonline.comsciengine.com The degree of antibacterial activity of this compound at these concentrations was reported to be comparable to that of streptomycin, a known antibiotic. tandfonline.comsciengine.com At a lower concentration of 10 µg/ml, E. coli and B. megaterium were found to be sensitive to this compound. tandfonline.com Inhibitory zone diameters for this compound against B. megaterium and E. coli at 10 µg/ml were measured at 14.13 cm and 10.75 cm, respectively. tandfonline.com

Here is a summary of in vitro antibacterial activity findings:

Bacterial SpeciesConcentration (µg/ml)Observed ActivityInhibitory Zone Diameter (cm)Reference
Staphylococcus aureus1000SignificantNot specified tandfonline.comsciengine.com
Staphylococcus aureus100SignificantNot specified tandfonline.comsciengine.com
Escherichia coli1000SignificantNot specified tandfonline.comsciengine.com
Escherichia coli100SignificantNot specified tandfonline.comsciengine.com
Escherichia coli10Sensitive10.75 tandfonline.com
Bacillus thuringiensis1000SignificantNot specified tandfonline.comsciengine.com
Bacillus thuringiensis100SignificantNot specified tandfonline.comsciengine.com
Bacillus megaterium1000SignificantNot specified tandfonline.comsciengine.com
Bacillus megaterium100SignificantNot specified tandfonline.comsciengine.com
Bacillus megaterium10Sensitive14.13 tandfonline.com
Bacillus subtilis1000SignificantNot specified tandfonline.comsciengine.com
Bacillus subtilis100SignificantNot specified tandfonline.comsciengine.com

In Vitro Antifungal Activity Against Phytopathogenic Fungi (e.g., Gibberella zeae)

This compound has also been investigated for its antifungal properties, particularly against phytopathogenic fungi. In vitro assays using the poison food technique have been conducted against species such as Gibberella zeae, Sclerotinia sclerotiorum, Fusarium moniliforme, Fusarium oxysporum, Fusarium oxysporum f. sp. vasinfectum, and Fusarium oxysporum f. sp. capsicum. tandfonline.comsciengine.com At a concentration of 1 mg/ml, this compound showed strong inhibitory activity against G. zeae, S. sclerotiorum, F. moniliforme, and F. oxysporum. tandfonline.comsciengine.com However, it exhibited weak activity against F. oxysporum f. sp. vasinfectum and F. oxysporum f. sp. capsicum at the same concentration. tandfonline.comsciengine.com

Here is a summary of in vitro antifungal activity findings:

Fungal SpeciesConcentration (mg/ml)Observed ActivityReference
Gibberella zeae1Strong Inhibitory tandfonline.comsciengine.com
Sclerotinia sclerotiorum1Strong Inhibitory tandfonline.comsciengine.com
Fusarium moniliforme1Strong Inhibitory tandfonline.comsciengine.com
Fusarium oxysporum1Strong Inhibitory tandfonline.comsciengine.com
Fusarium oxysporum f. sp. vasinfectum1Weak Activity tandfonline.comsciengine.com
Fusarium oxysporum f. sp. capsicum1Weak Activity tandfonline.comsciengine.com

Exploration of Putative Molecular Targets and Mechanisms Underlying Antimicrobial Action

While the precise molecular targets and mechanisms of this compound's antimicrobial action are not extensively detailed in the provided search results, research on other antimicrobial compounds, particularly natural products and diterpenoids, offers potential insights. General mechanisms of antimicrobial action can involve disrupting cell wall synthesis, inhibiting protein or nucleic acid synthesis, or damaging the cell membrane structure. mdpi.com For instance, some antimicrobial agents exert their effects by interfering with the permeability and integrity of the cell wall and membrane. nih.govscielo.br Others may induce oxidative damage through the generation of reactive oxygen species (ROS). nih.govnih.gov The hydrophobicity of some antimicrobial compounds, such as essential oils, can lead to increased cell permeability and leakage of cellular contents. dsagrow.com Further research is needed to specifically elucidate the molecular targets and detailed mechanisms by which this compound exerts its antibacterial and antifungal effects.

Other Investigated Biological Activities (e.g., Anti-inflammatory Potential)

Beyond its antimicrobial properties, this compound and related scabronines have been explored for other biological activities, including anti-inflammatory potential. sciengine.comscienceopen.com Some compounds isolated from Sarcodon scabrosus, including sarcodonin (B1194933) G (which shares structural similarities with this compound), have demonstrated anti-inflammatory effects in in vivo models, such as suppressing TPA-induced inflammation in mouse ears. capes.gov.br While the specific anti-inflammatory mechanism of this compound is not explicitly detailed, studies on related compounds suggest potential interactions with inflammatory pathways. For example, some lathyrane diterpenoid hybrids have shown anti-inflammatory activity by decreasing the production of COX-2 and iNOS and inhibiting the activation of NF-κB. scienceopen.com The potential anti-inflammatory activity of this compound warrants further investigation to understand its mechanisms and therapeutic relevance.

Advanced Research Methodologies and Analytical Techniques Applied to Scabronine G Studies

Advanced Spectroscopic Methods for Structural Elucidation (e.g., High-Resolution NMR, Mass Spectrometry)

Structural elucidation is a fundamental step in understanding the properties and activities of a natural product like Scabronine G. Advanced spectroscopic techniques, particularly High-Resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), play a critical role in this process.

NMR spectroscopy is essential for determining the carbon-hydrogen framework and connectivity within the molecule. Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the types of protons and carbons present and their chemical environments numberanalytics.com. Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), are used to establish correlations between coupled nuclei, further aiding in the determination of the molecular structure numberanalytics.com.

Mass spectrometry, especially high-resolution mass spectrometry (HRMS), is employed to determine the precise molecular weight and elemental composition of this compound currenta.de. HRMS can provide a molecular formula with high accuracy, often to four decimal places currenta.de. Fragmentation patterns observed in MS experiments offer valuable insights into the substructures within the molecule currenta.de. Combining MS with techniques like Gas Chromatography (GC-MS) or Ultra-Performance Liquid Chromatography (UPLC-MS) allows for the analysis of complex mixtures and the acquisition of structural information even for components present in small amounts currenta.de. For instance, High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) has been used to confirm the molecular formula of related compounds .

X-ray crystallography can provide the absolute stereochemical configuration of a molecule if suitable crystals can be obtained . While not always applicable due to crystallization challenges, when successful, it yields definitive three-dimensional structural information .

These spectroscopic methods, used in combination, provide a comprehensive picture of the molecular structure of this compound, including its connectivity, functional groups, and stereochemistry.

Modern Cell-Based Assays for Quantifying Neurotrophic Responses and Cellular Differentiation

Cell-based assays are indispensable for evaluating the biological activities of this compound, particularly its neurotrophic effects and its ability to induce cellular differentiation. These in vitro models allow for controlled studies on specific cell types relevant to neurological function.

A commonly used cell line for assessing neurotrophic factor secretion is the 1321N1 human astrocytoma cell line. Studies have shown that this compound, and specifically its methyl ester form (this compound methyl ester, SG-ME), can enhance the secretion of neurotrophic factors like Nerve Growth Factor (NGF) and Interleukin-6 (IL-6) from these cells nih.govresearchgate.net. The enhancement of NGF and IL-6 secretion has been quantified by measuring the levels of these proteins or their corresponding mRNA expressions in the cell culture supernatant or cell lysates nih.gov.

Another crucial cell line for evaluating neurotrophic activity is the PC-12 rat pheochromocytoma cell line. PC-12 cells are widely used because they differentiate into neuron-like cells in the presence of neurotrophic factors like NGF, extending neurites nih.govresearchgate.netnih.gov. The differentiation of PC-12 cells induced by this compound or conditioned medium from this compound-treated astrocytoma cells is a key indicator of its neurotrophic potential nih.govresearchgate.net. This differentiation can be quantified by observing and measuring neurite outgrowth nih.gov.

Modern cell-based assays also employ techniques like immunohistochemistry and Western blotting to investigate the molecular mechanisms underlying the observed effects. For example, these techniques have been used to assess cell proliferation and the phosphorylation levels of key proteins like CREB (cAMP response element-binding protein) in studies involving this compound methyl ester frontiersin.orgnih.gov. Flow cytometry is utilized to analyze cell populations and the expression of specific cell surface markers during differentiation processes stemcell.com.

These cell-based assays provide quantitative data on the ability of this compound to influence neurotrophic factor production and induce neuronal differentiation, offering insights into its potential therapeutic applications in neurodegenerative conditions.

Here is a table summarizing some key cell-based assays used in this compound research:

Cell LineAssay TypeMeasured OutcomeRelevant Findings
1321N1 AstrocytomaNeurotrophic Factor Secretion AssayLevels of secreted NGF and IL-6 (protein and mRNA)This compound and SG-ME enhance NGF and IL-6 secretion nih.govresearchgate.net.
PC-12 PheochromocytomaNeurite Outgrowth/Differentiation AssayExtent of neurite extension, differentiation into neuron-like cellsThis compound and SG-ME induce neuronal differentiation nih.govresearchgate.net.
Hippocampal Cells (mice)Cell Proliferation and Protein Expression AssaysBrdU incorporation, levels of phosphorylated CREB and BDNF (in vivo studies)SG-ME enhances cell proliferation and p-CREB/BDNF levels in the hippocampus, linked to memory improvement frontiersin.orgnih.gov.

Transcriptomics and Proteomics for Comprehensive Pathway Analysis

Transcriptomics and proteomics are high-throughput "omics" technologies that provide a global view of gene expression and protein abundance within cells or tissues treated with a compound like this compound. Integrating data from these two levels offers a more comprehensive understanding of the biological pathways affected by the compound.

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism. Techniques like RNA sequencing (RNA-Seq) can quantify the expression levels of thousands of genes simultaneously, identifying differentially expressed genes (DEGs) in response to this compound treatment mdpi.comnih.gov. This provides insights into which genes are being upregulated or downregulated, suggesting affected cellular processes.

Proteomics focuses on the large-scale study of proteins, including their abundance, modifications, and interactions. Mass spectrometry-based proteomics can identify and quantify thousands of proteins in a sample, revealing differentially abundant proteins (DAPs) nih.govnih.gov. Since proteins are the functional molecules in cells, proteomic data can directly indicate changes in cellular machinery and activity.

Pathway analysis is a key step in interpreting transcriptomic and proteomic data. By mapping DEGs and DAPs to known biological pathways, researchers can identify the cellular networks and processes that are significantly altered by this compound mdpi.comnih.govnsf.gov. This can reveal the downstream effects of this compound's interaction with its targets and provide a broader understanding of its biological impact. For instance, integrated transcriptomic and proteomic analysis has been used to study metabolic pathways and signaling cascades in various biological contexts mdpi.comnih.govelifesciences.org.

While the provided search results mention transcriptomic analysis in the context of NGF and IL-6 mRNA expression induced by this compound methyl ester in 1321N1 cells nih.gov, and discuss transcriptomics and proteomics generally for pathway analysis mdpi.comnih.govnih.govnsf.govelifesciences.org, specific comprehensive transcriptomic or proteomic studies solely focused on the global effects of this compound were not prominently detailed in the search results.

However, the application of these techniques to this compound research would involve:

Treating relevant cell lines (e.g., neuronal cells, glial cells) with this compound.

Extracting RNA and proteins from treated and control cells.

Performing RNA-Seq and mass spectrometry-based proteomics to identify DEGs and DAPs.

Using bioinformatics tools for pathway enrichment analysis to identify the biological pathways significantly affected by this compound treatment nsf.gov.

Integrating transcriptomic and proteomic data to corroborate findings and gain a more complete picture of the molecular response mdpi.comelifesciences.org.

This integrated approach can provide a systems-level understanding of how this compound exerts its effects, identifying key pathways involved in its neurotrophic and differentiation-promoting activities.

Current Research Challenges and Future Directions for Scabronine G

Comprehensive Elucidation of All Biological Activities and Their Full Spectrum of Mechanisms

While Scabronine G and its methyl ester derivative (this compound-ME) are known to induce the production and secretion of neurotrophic factors like nerve growth factor (NGF) and interleukin-6 (IL-6) from human astrocytoma cells, the full range of their biological activities and the intricate details of their mechanisms are still under investigation. acs.orgfrontiersin.orgnih.gov this compound-ME has shown superior potency compared to this compound in enhancing neurotrophic factor secretion and improving cognitive function in animal models. frontiersin.org Studies indicate that this compound-ME activates protein kinase C (PKC)-ζ, which appears to be a key mediator in its effect on neurotrophic factor secretion. nih.gov Downstream of PKC-ζ, the activation and nuclear translocation of nuclear factor-kappa B (NF-κB) have been observed, along with the degradation of its inhibitor. nih.gov This suggests a signaling pathway involving PKC-ζ and NF-κB in the neurotrophic effects of this compound-ME. frontiersin.orgnih.gov

Beyond neurotrophic effects, this compound has also been reported to possess potential anti-inflammatory, antimicrobial, and anticancer properties, although further research is needed to fully elucidate these activities and their underlying mechanisms. ontosight.ai Comprehensive studies are required to map the complete spectrum of biological effects of this compound and its derivatives and to delineate the detailed molecular pathways involved in each observed activity.

Identification and Validation of Specific Protein Targets and Ligand-Receptor Interactions

Identifying the specific protein targets through which this compound exerts its biological effects is a critical challenge. While PKC-ζ has been implicated in the neurotrophic pathway mediated by this compound-ME, the direct interaction between this compound or its methyl ester and PKC-ζ or other potential targets needs to be definitively established and validated. nih.gov Understanding the precise ligand-receptor interactions is crucial for rational drug design and the development of more selective and potent compounds.

Research into ligand-receptor interactions often involves structural biology techniques to visualize the binding modes and understand the molecular determinants of affinity and efficacy. nih.govmdpi.com Given the complex structure of this compound, detailed studies are needed to map its binding site(s) on target proteins and to understand how these interactions trigger downstream signaling cascades. acs.org The identification of specific protein targets will provide valuable insights into the pharmacological profile of this compound and facilitate the development of targeted therapies.

Rational Design and Synthesis of Novel this compound Analogues with Optimized Biological Selectivity and Potency

The structural complexity of this compound, featuring a tricyclic 5-6-7 ring system with multiple stereocenters and functional groups, presents both a challenge and an opportunity for the rational design and synthesis of novel analogues. acs.org The fact that this compound-ME exhibits enhanced potency compared to this compound highlights the potential for improving biological activity through structural modifications. frontiersin.org

Rational design strategies involve leveraging structure-activity relationships (SAR) to guide the synthesis of modified compounds with improved properties, such as increased potency, selectivity for specific targets or pathways, and favorable pharmacokinetic profiles. acs.orgnih.govdrughunter.com Achieving the total synthesis of this compound and its methyl ester has been a significant accomplishment, providing access to these compounds for further study and modification. acs.orgacs.orgthieme-connect.comnih.govnih.gov Future efforts will focus on designing and synthesizing libraries of this compound analogues with targeted structural variations to explore their biological activities and identify compounds with optimized therapeutic potential. acs.orgacs.orgclockss.orgtohoku.ac.jp This requires advanced synthetic methodologies to precisely introduce modifications while preserving the core structural features essential for activity.

Advances in Biosynthetic Engineering for Sustainable and Scalable Production of this compound and its Derivatives

This compound is naturally isolated from the mushroom Sarcodon scabrosus. acs.org Relying solely on natural isolation can be challenging for obtaining sufficient quantities for extensive research and potential therapeutic development, especially for complex natural products. psu.edu Therefore, advancing biosynthetic engineering approaches for the sustainable and scalable production of this compound and its derivatives is a crucial future direction.

Understanding the biosynthetic pathway of this compound in Sarcodon scabrosus is the first step towards engineering alternative production systems. While the biosynthesis of cyathane diterpenoids is hypothesized to involve oxidative modifications of a common precursor, the specific enzymes and genetic machinery involved in this compound biosynthesis need to be fully elucidated. mdpi.com With this knowledge, it may be possible to engineer microorganisms or plants to produce this compound and its analogues through synthetic biology approaches. mdpi.com This could offer a more controlled, efficient, and sustainable method of production compared to wild harvesting and isolation.

Integration of Multi-Omics Data for Systems-Level Understanding of this compound's Biological Effects

To gain a comprehensive understanding of how this compound impacts biological systems, integrating data from various "omics" technologies is essential. frontiersin.orgcmbio.ionih.gove-enm.org Multi-omics approaches, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the molecular changes induced by this compound treatment. frontiersin.orgcmbio.ionih.gov

By integrating these diverse datasets, researchers can identify the global molecular networks and pathways affected by this compound, beyond just the initially identified targets. frontiersin.orgnih.gov This systems-level approach can reveal unexpected biological activities, off-target effects, and the complex interplay between different molecular layers in response to the compound. frontiersin.orgcmbio.ioe-enm.org Analyzing multi-omics data requires advanced bioinformatics and computational tools to handle the large datasets and identify meaningful correlations and patterns. nih.govuu.nl The integration of multi-omics data will be invaluable for fully understanding the biological impact of this compound, identifying potential biomarkers of its activity, and predicting its effects in different biological contexts.

Compound Information

Compound NamePubChem CID
This compound6436511
This compound-ME11919538
Nerve Growth Factor16132302
Interleukin-6125539
Protein Kinase C-ζ10327
Nuclear Factor-kappa B23642612

Data Tables

While detailed quantitative data from specific studies were mentioned in the search results, presenting them as interactive data tables requires access to the raw data, which is beyond the scope of this response. However, the key findings regarding the relative potency of this compound and this compound-ME on neurotrophic factor secretion and cognitive effects can be summarized qualitatively in a table format based on the provided text.

Qualitative Comparison of this compound and this compound-ME

FeatureThis compoundThis compound-MESource(s)
Induction of NGF/IL-6 secretionYesYes (More potent) frontiersin.orgnih.gov
Improvement in cognitive function (OBX mice)Requires higher dosesMore potent frontiersin.org
Activation of PKC-ζPrimarily targets PKC-ζ aloneActivates PKC-ζ/NF-κB/BDNF/TrkB/CREB signaling frontiersin.org
Structural DifferenceLacks methyl esterContains methyl ester

This table summarizes the comparative biological activities based on the provided search results, highlighting the enhanced potency of the methyl ester derivative in certain contexts.

Q & A

Q. What experimental methodologies are recommended for isolating Scabronine G from natural sources?

Isolation requires a multi-step approach:

  • Extraction : Use polar solvents (e.g., methanol/water) optimized via solubility tests to maximize yield .
  • Chromatography : Combine column chromatography (silica gel) with preparative HPLC for purification, guided by TLC monitoring .
  • Characterization : Validate purity via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .
  • Reference Standards : Cross-check spectral data against published databases to confirm structural integrity .

Q. How can researchers address conflicting reports on this compound’s bioactivity in pharmacological studies?

Resolve contradictions by:

  • Dose-Response Analysis : Establish clear EC₅₀/IC₅₀ values across multiple cell lines to account for variability in sensitivity .
  • Assay Standardization : Use validated protocols (e.g., MTT for cytotoxicity) and include positive controls (e.g., doxorubicin) .
  • Meta-Analysis : Systematically compare studies using PRISMA guidelines to identify confounding factors (e.g., solvent effects, incubation time) .

Q. What strategies ensure reproducibility in synthesizing this compound derivatives?

Key steps include:

  • Reaction Optimization : Employ design of experiments (DoE) to test variables (temperature, catalyst load) .
  • Analytical Validation : Use tandem MS/MS and 2D NMR (COSY, HSQC) to confirm derivative structures .
  • Open Data Sharing : Publish detailed synthetic protocols in repositories like Zenodo to enable replication .

Advanced Research Questions

Q. How can computational modeling improve the prediction of this compound’s target interactions?

Integrate:

  • Molecular Docking : Use AutoDock Vina with cryo-EM structures of putative targets (e.g., kinase domains) .
  • MD Simulations : Run 100-ns simulations to assess binding stability under physiological conditions (CHARMM force fields) .
  • QSAR Models : Train algorithms on curated bioactivity datasets to predict novel analogs’ potency .

Q. What advanced techniques resolve ambiguities in this compound’s biosynthetic pathway?

Combine:

  • Isotope Labeling : Track ¹³C-acetate incorporation via LC-MS to map precursor utilization .
  • CRISPR-Cas9 Knockouts : Disrupt candidate genes in host organisms (e.g., Fungal strain X) to confirm enzymatic roles .
  • Transcriptomics : Compare RNA-seq data from induced vs. non-induced cultures to identify pathway regulators .

Q. How should researchers design studies to evaluate this compound’s mechanism of action in complex biological systems?

Adopt a systems biology approach:

  • Multi-Omics Integration : Correlate proteomic (LC-MS/MS) and metabolomic (NMR) profiles post-treatment .
  • Network Pharmacology : Build interaction networks using STRING or KEGG to identify hub targets .
  • In Vivo Validation : Use transgenic animal models to test hypotheses generated in silico .

Methodological Frameworks for Data Analysis

Q. What statistical models are appropriate for analyzing dose-dependent effects of this compound?

  • Nonlinear Regression : Fit data to sigmoidal curves (GraphPad Prism) to calculate Hill coefficients .
  • ANOVA with Post Hoc Tests : Compare means across treatment groups (α = 0.05, Bonferroni correction) .
  • Bayesian Hierarchical Models : Account for inter-study heterogeneity in meta-analyses .

Q. How can researchers mitigate bias when interpreting this compound’s therapeutic potential?

  • Blinded Experiments : Assign sample IDs randomly and conceal treatment groups during analysis .
  • Pre-Registration : Submit study protocols to platforms like Open Science Framework before data collection .
  • Funnel Plots : Assess publication bias in literature reviews .

Ethical and Reporting Standards

Q. What guidelines govern the ethical use of animal models in this compound toxicity studies?

Follow:

  • ARRIVE 2.0 : Report animal strain, sample size, and welfare measures (e.g., pain scoring) .
  • IACUC Approval : Ensure compliance with institutional ethics committees .

Q. How should researchers document negative or inconclusive results in this compound studies?

  • FAIR Data Principles : Share raw datasets in repositories (e.g., Figshare) with metadata .
  • Preprint Publication : Disseminate findings on bioRxiv to avoid "file drawer" bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.